Azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone
Description
Azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone is a methanone derivative featuring a unique combination of heterocyclic moieties: a seven-membered azepane ring, a benzothiazole group, and a pyridine ring.
Properties
IUPAC Name |
azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-19(22-12-5-1-2-6-13-22)14-8-7-11-20-17(14)18-21-15-9-3-4-10-16(15)24-18/h3-4,7-11H,1-2,5-6,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJJJCHGXVSUOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring The final step involves the incorporation of the azepane ring, which is achieved through nucleophilic substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of benzothiazole compounds exhibit antimicrobial activity. For instance, studies have shown that benzothiazole derivatives can inhibit the growth of various bacterial strains, making them candidates for new antibiotic agents . The azepan derivative may enhance this activity through structural modifications that improve binding affinity to bacterial targets.
Anticancer Activity
Benzothiazole derivatives have been explored extensively for their anticancer properties. The compound Azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone has shown promise in inhibiting cancer cell proliferation. In vitro studies suggest that it can induce apoptosis in cancer cells by modulating key signaling pathways .
| Compound | Type of Cancer | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Azepan Derivative | Breast Cancer (MCF-7) | 0.65 | Apoptosis Induction |
| Azepan Derivative | Melanoma (SK-MEL-2) | 2.41 | Cell Cycle Arrest |
Antiparasitic Activity
The compound has also been evaluated for its effectiveness against Trypanosoma brucei, the causative agent of human African trypanosomiasis. In murine models, certain derivatives demonstrated high efficacy with complete cures observed in treated subjects . This highlights the potential for developing new treatments for parasitic infections using azepan derivatives.
Neurological Disorders
Recent patents have proposed the use of benzothiazole compounds for treating Huntington's disease. The azepan derivative may be beneficial due to its ability to cross the blood-brain barrier and modulate neuroprotective pathways .
Drug Development
The unique structure of this compound makes it a valuable scaffold in drug discovery. Its ability to interact with various biological targets positions it as a lead compound for further optimization and development into pharmaceuticals targeting multiple diseases.
Case Studies
- Antiparasitic Efficacy
- Anticancer Mechanism Investigation
Mechanism of Action
The mechanism of action of Azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The target compound’s azepane ring introduces conformational flexibility absent in the rigid chlorophenyl groups of the benzothiazole-containing analog . This flexibility may influence binding affinity in biological systems or alter crystallinity.
- Molecular Weight : The chlorophenyl analog’s higher molecular weight (414.29 vs. ~339.41) reflects the addition of chlorine atoms, which enhance lipophilicity and may impact solubility .
Crystallographic and Intermolecular Interactions
- Chlorophenyl-Benzothiazole Analog: Exhibits a monoclinic crystal system (P21/n) with dihedral angles of 0.94° (benzothiazole vs. 4-chlorophenyl) and 70.65° (benzothiazole vs. 5-chlorophenyl) . Intermolecular C-H···N hydrogen bonds form dimeric units, stabilized further by C-H···O and C-H···π interactions.
Functional Implications
- Bioactivity : Pyridine and benzothiazole motifs are common in kinase inhibitors and antimicrobial agents. The chlorophenyl analog’s planar structure may favor intercalation or protein binding, whereas the target’s azepane ring could enhance membrane permeability.
- Material Properties : Rigid analogs (e.g., ) may form stable crystalline materials, while the target’s flexibility might favor amorphous phases or tunable solubility.
Biological Activity
Overview
Azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone is a synthetic compound that integrates azepane, benzothiazole, and pyridine moieties. This unique structural combination suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The compound's IUPAC name is this compound, and its molecular formula is C19H19N3OS. The presence of these heterocyclic rings is expected to influence its biological interactions.
Anticancer Activity
Research indicates that benzothiazole derivatives, including those similar to this compound, exhibit significant anticancer properties. A study evaluated various benzothiazole derivatives for their ability to induce apoptosis in cancer cells. Compounds with similar structures demonstrated the capacity to activate procaspase-3, leading to increased caspase-3 activity in cancer cell lines such as U937 and MCF-7. This suggests that Azepan derivatives may also possess similar mechanisms of action against cancer cells .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Research on related benzothiazole derivatives has shown weak binding affinities towards various kinases, including MEK1. However, they have also demonstrated inhibitory effects on unphosphorylated enzymes, indicating a potential pathway for therapeutic applications .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of Azepan derivatives. The presence of electron-donating groups on the benzothiazole moiety has been linked to enhanced anticancer activity. Conversely, electron-withdrawing groups may reduce efficacy. This insight can guide future modifications to improve potency and selectivity.
| Compound | Activity | Mechanism |
|---|---|---|
| 8j | Anticancer | Procaspase activation |
| 8k | Anticancer | Induces apoptosis via caspase activation |
| 6 | Antimicrobial | Selective against Gram-positive bacteria |
Case Studies
- Anticancer Evaluation : A series of benzothiazole derivatives were tested against U937 and MCF-7 cell lines. Compounds showed promising results in inducing apoptosis through procaspase activation .
- Antimicrobial Screening : Various derivatives were screened for antibacterial activity against Bacillus subtilis and antifungal properties against Candida albicans. Some exhibited selectivity with lower toxicity to normal cells compared to cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
